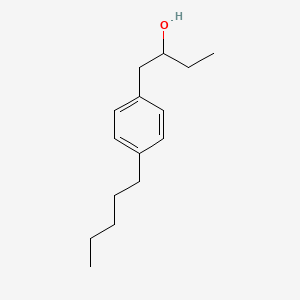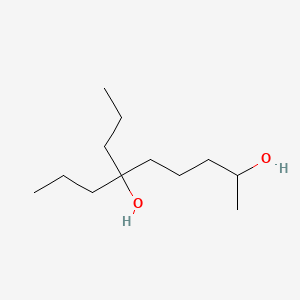
1-(4-Pentylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentylphenyl)butan-2-ol, also known as p-pentylphenylbutanol, is an organic compound belonging to the class of aromatic compounds known as phenylalkanols. It is a colorless, flammable liquid with a pleasant odor. It is used as a solvent, a flavoring agent, and a precursor to various pharmaceuticals. It is also used in perfumes and cosmetics.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentylphenyl)butan-2-ol has been studied extensively in scientific research. It has been used as a model compound to study the interactions between aromatic and aliphatic molecules. It has also been used to study the effects of substituents on the reactivity of phenylalkanols. Additionally, it has been used to study the mechanism of aromatic substitution reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Pentylphenyl)butan-2-ol is based on its ability to form hydrogen bonds with other molecules. The hydrogen bonds formed between the phenyl and aliphatic groups of the molecule are responsible for its reactivity. The hydrogen bonds formed between the molecules are relatively weak, but they can be strengthened by the presence of other molecules, such as water.
Biochemical and Physiological Effects
1-(4-Pentylphenyl)butan-2-ol has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to have a low toxicity and is not known to be an irritant. It is also known to have a low vapor pressure, which suggests that it is not likely to be absorbed through the skin or lungs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Pentylphenyl)butan-2-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under normal laboratory conditions. It is also non-toxic and non-irritating, which makes it safe to use in experiments. However, it has a low vapor pressure, which means that it may not be suitable for use in experiments involving volatile compounds. Additionally, it is not soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
1-(4-Pentylphenyl)butan-2-ol has potential future applications in pharmaceuticals and perfumes. It could be used as a precursor to various drugs, as it has been shown to react easily in the presence of other molecules. Additionally, its pleasant odor could be used to enhance the scent of perfumes. Finally, further research could be done to explore its potential applications in biochemistry and physiology.
Synthesemethoden
1-(4-Pentylphenyl)butan-2-ol can be synthesized by the reaction of 4-pentylphenol and butan-2-ol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution to form the desired product.
Eigenschaften
IUPAC Name |
1-(4-pentylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-13-8-10-14(11-9-13)12-15(16)4-2/h8-11,15-16H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFAYFJPJTYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














